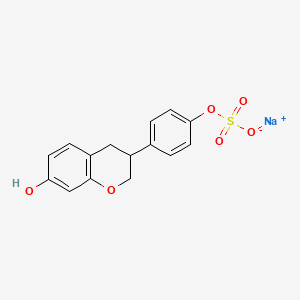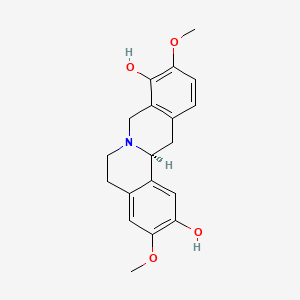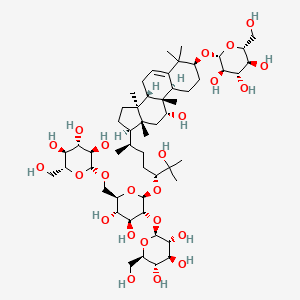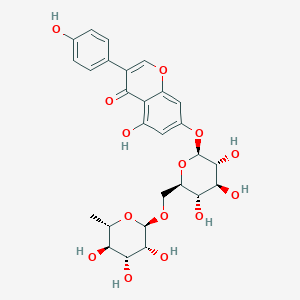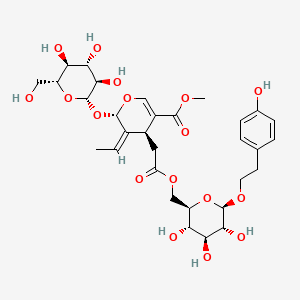
Tuberosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberosin is a compound identified as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . It has been found in the Indian medicinal plant Pueraria tuberosa . This compound has been identified as a potent activator of Pyruvate Kinase M2 (PKM2), a protein that plays a vital role in metabolic reprogramming, transcription, and cell cycle progression . This makes this compound a potential candidate for anticancer drug development .
Molecular Structure Analysis
The molecular structure of this compound is characterized as 5 hydroxy 3,4,7,3’,4’ pentamethoxy flavone . Unfortunately, detailed molecular structure analysis is not available in the retrieved papers.Chemical Reactions Analysis
This compound has been found to exhibit antioxidant activity, scavenging various species of free radicals . It also inhibits Lipopolysaccharide (LPS) induced inflammatory changes in macrophages .Physical And Chemical Properties Analysis
This compound is a powder with a molecular formula of C20H18O5 and a molecular weight of 338.4 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Identification and Structural Analysis : Tuberosin was first identified as a new pterocarpan isolated from Pueraria tuberosa DC, with its structure characterized in detail (Joshi & Kamat, 1973).
Genetic Diversity and Breeding : In a study involving Tuberose (Polianthes tuberosa), gamma-ray irradiation was used to create genetic diversity. This study highlights the potential use of this compound in breeding and genetics research (Navabi et al., 2016).
Phytochemical and Therapeutic Potential : Pueraria tuberosa, which contains this compound, has been reviewed for its wide range of therapeutic potentials including spermatogenic, immune-boosting, anti-inflammatory, and cardiotonic properties (Maji et al., 2014).
Antioxidant Activity : this compound isolated from Pueraria tuberosa demonstrated significant antioxidant activity and its effect on the expression of iNOS protein in macrophage cell culture was explored (Pandey & Tripathi, 2010).
Traditional Medicine Applications : Tropaeolum tuberosum, which contains this compound, has been used in traditional medicine for treating various diseases, demonstrating antibacterial, antioxidant, and anti-inflammatory activities (Ticona et al., 2020).
Influence on Plant Development : Research on Solanum tuberosum L. (potato) included the role of this compound in plant development, particularly in the context of cytokinin levels and tuberization (Galis et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Tuberosin has shown promising results in the treatment of cancer, particularly Oral Squamous Cell Carcinoma (OSCC), by inhibiting AKT1 . Further investigations are warranted to unravel the mechanisms of action of this compound and its potential use in the therapeutic targeting of OSCC and other cancers .
Eigenschaften
IUPAC Name |
(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYHECJEINCMD-QUCCMNQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)O[C@H]4[C@@]3(COC5=C4C=CC(=C5)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



